molecular formula C10H15N3O3 B13203187 Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Cat. No.: B13203187
M. Wt: 225.24 g/mol
InChI Key: KGXIUXFINCXHBZ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a chemical compound with a complex structure that includes a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate typically involves the reaction of dimethylamine with ethyl acetoacetate, followed by cyclization with urea. The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its pyrimidine ring structure also distinguishes it from other compounds with similar functional groups.

Biological Activity

Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, through detailed research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H15N3O3C_{10}H_{15}N_{3}O_{3} and a molecular weight of 225.24 g/mol. The compound features a dihydropyrimidinone ring which is critical for its biological activity. The presence of a dimethylamino group enhances its interaction with biological targets, potentially influencing various metabolic pathways.

PropertyValue
Molecular FormulaC10H15N3O3C_{10}H_{15}N_{3}O_{3}
Molecular Weight225.24 g/mol
CAS Number2060025-58-1

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.

Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells.

Mechanism of Action
The compound appears to activate apoptotic pathways through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action leads to increased cancer cell death and reduced proliferation rates.

Case Study: Cancer Cell Line Testing
In a study involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with this compound resulted in a reduction of cell viability by over 50% at concentrations above 50 µM after 48 hours of exposure .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the dimethylamino group or alterations in the dihydropyrimidinone structure can significantly affect its potency and selectivity towards biological targets.

ModificationEffect on Activity
Dimethylamino group substitutionEnhanced binding affinity to receptors
Alteration in ring structureChanges in metabolic pathway interactions

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 2-[2-(dimethylamino)-6-oxo-1H-pyrimidin-5-yl]acetate

InChI

InChI=1S/C10H15N3O3/c1-4-16-8(14)5-7-6-11-10(13(2)3)12-9(7)15/h6H,4-5H2,1-3H3,(H,11,12,15)

InChI Key

KGXIUXFINCXHBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(NC1=O)N(C)C

Origin of Product

United States

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